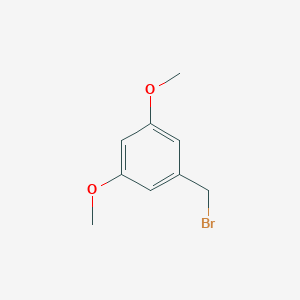

3,5-Dimethoxybenzyl bromide

Description

Significance in Organic Synthesis and Natural Product Chemistry

The utility of 3,5-dimethoxybenzyl bromide in organic synthesis is multifaceted. It serves as a versatile building block and a key intermediate in the synthesis of a wide array of more complex molecules. Its benzyl (B1604629) bromide moiety allows for facile introduction of the 3,5-dimethoxybenzyl group into various substrates through nucleophilic substitution reactions.

In the realm of natural product chemistry, this compound has proven to be an important precursor. For instance, it is a starting material in the multi-step synthesis of resveratrol (B1683913), a naturally occurring stilbenoid with noted biological activities. chemicalbook.com It is also instrumental in the synthesis of 3,5-dimethoxyhomophthalic acid, which is a key intermediate for creating natural isocoumarins like agrimonolide (B1665657) and achlisocoumarin 1. consensus.app Another notable application is in the synthesis of oxyresveratrol, where 3,5-dimethoxybenzyl alcohol is first converted to this compound. google.com

The 3,5-dimethoxybenzyl (DMB) group can also function as a protecting group for hydroxyl functions in organic synthesis. The 3,5-dimethoxybenzyl group is noted to be less readily removed by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation compared to the more common 4-methoxybenzyl (MPM) protecting group, offering a degree of differential protection. jst.go.jp This stability allows for selective deprotection strategies in the synthesis of complex polyhydroxylated natural products.

Overview of Research Trajectories and Historical Context

The exploration of this compound and its derivatives is part of a broader investigation into the reactivity and utility of substituted benzyl halides in organic synthesis. While many isomeric dimethoxybenzyl bromides have been known and well-characterized since the early 20th century, the 3,5-isomer was first prepared in 1962. mdpi.com It is the only one of the six dimethoxybenzyl bromide isomers to have been characterized by X-ray diffraction, with both powder and single-crystal data available. mdpi.com

Early research focused on its fundamental reactivity and its use in the synthesis of relatively simple aromatic compounds. Over time, as the tools of organic synthesis became more sophisticated, the applications of this compound expanded. Research has delved into its use for creating more intricate molecular architectures, including those found in biologically active natural products. semanticscholar.org More recent studies have continued to explore its utility, for example, in the Ramberg-Bäcklund reaction for the synthesis of gem-difluoroalkenes. orgsyn.org

Role as a Key Intermediate in Complex Molecule Construction

The structural features of this compound make it a valuable intermediate in the assembly of complex molecules. The electron-donating methoxy (B1213986) groups on the aromatic ring can influence the reactivity of the benzylic position and can also be subjected to further chemical transformations, such as demethylation, to reveal hydroxyl groups present in the final target molecule.

Its role as an intermediate is highlighted in the synthesis of various compounds. For example, it can be used to synthesize 3,4,3′,5′-tetramethoxystilbene, 3,5-dimethoxyphenylacetic acid, and 1-(3,5-dimethoxyphenyl)-4-pentene. chemicalbook.comsigmaaldrich.com Furthermore, it is a precursor in a three-step synthesis of 3,5-dimethoxyhomophthalic acid, which involves a rhodium-catalyzed direct carbonylation. consensus.app The synthesis of (3,5-DIMETHOXYBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE, a phase transfer catalyst, also utilizes this compound. lookchem.com

The following table provides a summary of some key reactions and products involving this compound as an intermediate:

| Reactant(s) | Reagents/Conditions | Product(s) | Reference(s) |

| 3,5-Dimethoxybenzyl alcohol | Aqueous hydrogen bromide | This compound | google.com |

| This compound, Triethyl phosphite (B83602) | Toluene (B28343), reflux | Diethyl (3,5-dimethoxybenzyl)phosphonate | google.com |

| Diethyl (3,5-dimethoxybenzyl)phosphonate, 2,4-Dimethoxybenzaldehyde | Alkali | 2,3',4,5'-Tetramethoxystilbene | google.com |

| This compound | Rhodium-catalyzed carbonylation | 3,5-Dimethoxyphenylacetic acid | consensus.app |

| This compound, 4-tert-Butylbenzyl trifluoromethyl sulfone | Tripotassium phosphate | 1-(4-tert-Butylphenyl)-2-(3,5-dimethoxyphenyl)ethyl trifluoromethyl sulfone | orgsyn.org |

This role as a versatile intermediate underscores the importance of this compound in the toolbox of modern organic chemistry, enabling the efficient construction of a diverse range of complex molecular structures.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHIGJGJAPYFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361564 | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-88-3 | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxybenzyl Bromide and Its Derivatives

Established Synthetic Routes from Precursors

Two primary and well-documented synthetic pathways for 3,5-dimethoxybenzyl bromide involve the bromination of 3,5-dimethoxybenzyl alcohol and a multi-step synthesis originating from 3,5-dihydroxybenzoic acid.

A common and efficient method for preparing this compound is the direct bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃). researchgate.netmdpi.com This reaction is typically carried out in a dry, non-polar solvent such as diethyl ether or benzene (B151609) at room temperature or cooled to 0°C. researchgate.netmdpi.comguidechem.com The phosphorus tribromide is added dropwise to a solution of the alcohol. mdpi.com Following the reaction, a standard aqueous work-up is performed to isolate the product. mdpi.com This method is widely used due to its straightforward procedure and generally high yields. guidechem.com The reaction proceeds via an SN2 mechanism, resulting in the conversion of the alcohol to the corresponding bromide. commonorganicchemistry.com

Table 1: Reaction Parameters for Bromination of 3,5-Dimethoxybenzyl Alcohol

| Parameter | Value/Condition | Source |

| Starting Material | 3,5-Dimethoxybenzyl alcohol | researchgate.netmdpi.com |

| Reagent | Phosphorus tribromide (PBr₃) | researchgate.netmdpi.com |

| Solvent | Dry diethyl ether or benzene | researchgate.netmdpi.comguidechem.com |

| Temperature | 0°C to room temperature | researchgate.netmdpi.com |

| Reaction Type | SN2 | commonorganicchemistry.com |

An alternative synthetic route begins with 3,5-dihydroxybenzoic acid. researchgate.net This multi-step process involves:

Methylation: The two hydroxyl groups of 3,5-dihydroxybenzoic acid are first methylated. A common method for this is treatment with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) in a solvent such as N-methylpyrrolidone. google.comdtic.mil

Reduction: The resulting 3,5-dimethoxybenzoic acid is then reduced to 3,5-dimethoxybenzyl alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a dry solvent like tetrahydrofuran (B95107) (THF) is typically used for this transformation. researchgate.netdtic.mil

Bromination: Finally, the synthesized 3,5-dimethoxybenzyl alcohol is converted to this compound using phosphorus tribromide, as described in the previous section. researchgate.net

Advanced Synthetic Strategies and Optimization

Beyond the established routes, research has focused on developing more sophisticated and sustainable synthetic approaches for this compound and its derivatives.

The synthesis of specific derivatives of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions. For instance, in the synthesis of certain complex molecules, the alkylation of an enolate with this compound has been shown to proceed with high diastereoselectivity. bas.bg The choice of the deprotonating agent, such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA), can influence the yield and selectivity of the reaction. bas.bg These advanced methods are crucial for constructing molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. researchgate.netresearchgate.net

While specific "green" syntheses for this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to the existing methods. This would involve exploring less hazardous reagents and solvents. For example, replacing toxic solvents like benzene with greener alternatives and minimizing waste through optimized reaction conditions are key considerations. The use of phosphorus tribromide, while effective, presents safety and environmental challenges due to its corrosive and reactive nature. google.com Future work could focus on developing catalytic methods or using milder brominating agents to improve the environmental footprint of the synthesis.

Preparation of Isotopically Labeled this compound Analogs

The synthesis of isotopically labeled versions of this compound is important for use as internal standards in mass spectrometry-based quantification and for mechanistic studies. psu.edunih.gov For example, [¹³C₆]-3,5-dimethoxybenzyl bromide has been synthesized from [¹³C₆]-3,5-dihydroxybenzoic acid. The synthesis involved the reduction of the carboxylic acid to the alcohol, followed by bromination. google.com Another example is the synthesis of [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane, which utilizes this compound in a Wurtz-type reaction with a Grignard reagent prepared from [¹³C₄]-n-bromobutane. psu.edunih.gov These labeled compounds are invaluable tools in analytical and metabolic research.

Table 2: Examples of Isotopically Labeled Analogs

| Labeled Compound | Precursor(s) | Application | Source |

| [¹³C₆]-3,5-dimethoxybenzyl bromide | [¹³C₆]-3,5-dihydroxybenzoic acid | Internal standard | google.com |

| [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane | This compound, [¹³C₄]-n-bromobutane | Internal standard for LC/MS-MS | psu.edunih.gov |

Synthesis of [13C4]- and [13C6]-Labeled Derivatives for Mechanistic Elucidation and Analytical Standards

The synthesis of isotopically labeled compounds is crucial for their use as internal standards in quantitative analysis, such as liquid chromatography-mass spectrometry (LC/MS-MS), and for elucidating reaction mechanisms. mdpi.comwustl.edu The incorporation of stable isotopes like Carbon-13 (¹³C) allows for the differentiation of the labeled standard from the unlabeled analyte, which is essential for accurate quantification and reducing analytical interferences like ion suppression. mdpi.comresearchgate.net Deuterium-free, ¹³C-labeled isotopologues are particularly valuable as analytical standards for corresponding non-labeled compounds. google.com

One key application involves the synthesis of labeled derivatives starting from this compound. For instance, [¹³C₄]-labeled derivatives have been developed as internal standards for the quantification of cannabinoids. mdpi.com In one pathway, unlabeled this compound serves as a key electrophile in a coupling reaction to introduce the dimethoxyphenyl moiety into a labeled carbon chain. mdpi.com

A specific example is the synthesis of [¹³C₄]-1-(3,5-Dimethoxyphenyl)pentane, a precursor for labeled olivetol (B132274) and subsequently for cannabinoids like ∆⁹-THC. mdpi.comresearchgate.net This synthesis is achieved through a Wurtz-type coupling reaction. mdpi.com A Grignard reagent, prepared from [¹³C₄]-n-bromobutane, is reacted with 1-(bromomethyl)-3,5-dimethoxy-benzene in the presence of dilithium (B8592608) tetrachlorocuprate as a catalyst. mdpi.com The reaction, conducted in diethyl ether, yields [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane with good efficiency. mdpi.com

Table 1: Synthesis of [¹³C₄]-1-(3,5-Dimethoxyphenyl)pentane

| Reactant A | Reactant B | Catalyst | Solvent | Product | Isolated Yield |

|---|

Data sourced from MDPI. mdpi.com

Furthermore, it is possible to synthesize this compound with a labeled aromatic ring. The synthesis of [¹³C₆]-3,5-dimethoxybenzyl bromide has been documented, providing a valuable building block for introducing a labeled dimethoxybenzyl group into various target molecules. google.com This process starts with the corresponding labeled alcohol, [¹³C₆]-3,5-dimethoxyphenyl methanol (B129727), which is then converted to the bromide. google.com

Table 2: Synthesis of [¹³C₆]-3,5-dimethoxybenzyl bromide

| Starting Material | Product |

|---|

Data sourced from Google Patents. google.com

These labeled compounds are instrumental as internal standards in test kits for the quantitative determination of various substances. google.comgoogle.com The use of educts like [¹³C₄]-butyl bromide and the subsequent synthesis of intermediates such as 4-(3,5-dimethoxyphenyl)-1-[¹³C₄]-pentane and [¹³C₄]-olivetol are established methods in the art. google.com

Table 3: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 877-88-3 | (CH₃O)₂C₆H₃CH₂Br |

| [¹³C₄]-1-(3,5-Dimethoxyphenyl)pentane | Not Available | ¹³C₄C₁₁H₁₈O₂ |

| [¹³C₄]-Butyl magnesium bromide | Not Available | ¹³C₄H₉BrMg |

| Dilithium tetrachlorocuprate | 15489-27-7 | Cl₄CuLi₂ |

| [¹³C₄]-Olivetol | Not Available | ¹³C₄C₁₁H₁₆O₂ |

| ∆⁹-Tetrahydrocannabinol (∆⁹-THC) | 1972-08-3 | C₂₁H₃₀O₂ |

| [¹³C₆]-3,5-Dimethoxyphenyl methanol | Not Available | ¹³C₆C₉H₁₂O₃ |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethoxybenzyl Bromide

Nucleophilic Substitution Reactions

3,5-Dimethoxybenzyl bromide is a versatile substrate for various nucleophilic substitution reactions, owing to the reactivity of the benzylic bromide. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring influences the reaction pathways and rates.

The reaction of this compound with sodium cyanide is a classic example of a nucleophilic substitution reaction that yields 3,5-dimethoxybenzyl cyanide. This reaction typically proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile and displaces the bromide ion. pearson.comchemguide.co.uk The reaction is generally carried out by heating the reactants in a suitable solvent, such as ethanol. chemguide.co.uk The presence of the electron-donating methoxy groups can stabilize the transition state, facilitating the substitution. pearson.com

The resulting nitrile, 3,5-dimethoxybenzyl cyanide, is a valuable intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of 3,5-dimethoxyphenylacetic acid. sigmaaldrich.com The general transformation is depicted in the following reaction scheme:

Reaction Scheme: Synthesis of 3,5-Dimethoxybenzyl Cyanide

Detailed experimental procedures for similar reactions involving benzylic bromides and sodium cyanide have been well-documented, often employing solvents like dimethyl sulfoxide (B87167) (DMSO) and heating to drive the reaction to completion. chemspider.com

Organolithium reagents are powerful tools in organic synthesis, and 3,5-dimethoxybenzyllithium is no exception. This intermediate can be generated through the reductive lithiation of 3,5-dimethoxybenzyl methyl ether using lithium wire and a catalytic amount of naphthalene (B1677914) in dry tetrahydrofuran (B95107) at low temperatures. researchgate.net This method allows for the creation of stable solutions of 3,5-dimethoxybenzyllithium, which can be stored for at least 24 hours. researchgate.net

Once formed, 3,5-dimethoxybenzyllithium is a potent nucleophile and can react with a wide array of electrophiles. researchgate.net These include aldehydes, functionalized and non-functionalized alkyl halides, and epoxides. researchgate.net This reactivity makes it a key intermediate in the synthesis of 5-substituted natural and non-natural resorcinols, which are an important class of biologically active compounds. researchgate.net

The following table summarizes the reactions of 3,5-dimethoxybenzyllithium with various electrophiles, showcasing its synthetic utility. researchgate.net

| Electrophile | Product | Yield (%) |

| D₂O | 3,5-Dimethoxybenzyl-α-d-toluene | 95 |

| CH₃(CH₂)₉Br | 1-(3,5-Dimethoxyphenyl)undecane | 75 |

| 10-Bromodecan-1-ol | 11-(3,5-Dimethoxyphenyl)undecan-1-ol | 60 |

| 2-Bromoethyl-1,3-dioxolane | 2-(2-(3,5-Dimethoxyphenyl)ethyl)-1,3-dioxolane | 65 |

| 1-Butene oxide | 1-(3,5-Dimethoxyphenyl)hexan-2-ol | 70 |

Data sourced from ResearchGate researchgate.net

Wurtz-type coupling reactions, which involve the reaction of an organometallic reagent with an organic halide, can also be observed with this compound. When reacted with Grignard reagents, a common side reaction is the homo-coupling of the benzyl (B1604629) bromide to form 1,2-bis(3,5-dimethoxyphenyl)ethane. This occurs when a Grignard reagent molecule reacts with a halide molecule. researchgate.netresearchgate.net The formation of this Wurtz coupling product can diminish the yield of the desired Grignard reagent. researchgate.net

The extent of homo-coupling can be influenced by reaction conditions such as the solvent. researchgate.netnih.gov For instance, in the formation of benzylmagnesium bromide, the choice of ethereal solvent can impact the selectivity and minimize the formation of the bibenzyl homocoupled product. nih.gov While specific studies on this compound are less common, the general principles of Wurtz-type reactions with benzylic halides are applicable.

Role as a Protecting Group in Multi-Step Syntheses

In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The 3,5-dimethoxybenzyl group (3,5-DMPM) serves as an effective protecting group for hydroxy functions.

The 3,5-dimethoxybenzyl group can be introduced to protect hydroxyl groups, forming a 3,5-DMPM ether. This protecting group is analogous to the more common p-methoxybenzyl (MPM) group but exhibits different reactivity, allowing for selective deprotection. jst.go.jpscispace.com The formation of the 3,5-DMPM ether is typically achieved under standard conditions for benzyl ether formation.

The utility of the 3,5-DMPM group lies in its distinct stability profile compared to other benzyl-type protecting groups. jst.go.jp This allows for orthogonal protection strategies in the synthesis of complex molecules.

The 3,5-DMPM protecting group is stable under strongly acidic conditions. jst.go.jp However, it can be removed by oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). jst.go.jpscispace.com The rate of cleavage with DDQ is slower for the 3,5-DMPM group compared to the p-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) groups. jst.go.jpscispace.com This difference in reactivity allows for the selective removal of MPM or DMPM groups in the presence of a 3,5-DMPM group. scispace.com

The relative reactivity of various methoxy-substituted benzyl protecting groups towards DDQ oxidation is summarized in the table below.

| Protecting Group | Relative Reactivity with DDQ |

| 3,4-Dimethoxybenzyl (DMPM) | Most Reactive lookchem.comsemanticscholar.org |

| 4-Methoxybenzyl (MPM) | Reactive lookchem.comsemanticscholar.org |

| 3,5-Dimethoxybenzyl (3,5-DMPM) | Less Reactive jst.go.jpscispace.com |

| Benzyl (Bn) | Least Reactive lookchem.com |

This differential reactivity is a valuable tool in synthetic chemistry, enabling the orchestration of complex reaction sequences. For example, a molecule containing both an MPM and a 3,5-DMPM protected alcohol can be selectively deprotected at the MPM position by careful control of the DDQ oxidation conditions. scispace.com

Photochemical Transformations and Mechanistic Pathways

The photochemistry of 3,5-dimethoxybenzyl derivatives is of significant interest due to their application as photolabile protecting groups. harvard.eduacs.orgwikipedia.org The presence of two electron-donating methoxy groups on the aromatic ring influences the excited-state reactivity and the subsequent chemical pathways.

Photolysis in Nucleophilic Solvents and Product Analysis

The photolysis of this compound in nucleophilic solvents such as methanol (B129727) leads to a mixture of products derived from both ionic and radical intermediates. researchgate.net When irradiated at 254 nm in methanol, this compound yields solvolysis products alongside those formed through non-ionic mechanisms. researchgate.net The primary solvolysis product is 3,5-dimethoxybenzyl methyl ether, resulting from the trapping of a carbocation intermediate by the solvent. Other products can include 3,5-dimethoxybenzyl alcohol (if water is present) and products arising from radical pathways. researchgate.net

A study on the related 3,5-dimethoxybenzyl acetate (B1210297) revealed that its photolysis in methanol also yields a variety of products. collectionscanada.gc.ca The focus of that research was to determine the importance of an isomeric triene as a reactive intermediate. collectionscanada.gc.ca

Product Distribution from Photolysis of this compound in Methanol

| Product | Formation Pathway |

|---|---|

| 3,5-Dimethoxybenzyl methyl ether | Ionic (Solvolysis) |

| 3,5-Dimethoxytoluene | Radical |

Identification of Singlet and Triplet Pathways

Mechanistic studies involving sensitization and quenching experiments have been employed to distinguish between singlet and triplet excited state pathways in the photolysis of benzyl compounds. researchgate.net For the related benzyltrimethylammonium (B79724) bromide, it was determined that the formation of solvolysis products and some toluene (B28343) occurs via a singlet pathway, while bibenzyl is produced from a triplet pathway. researchgate.net A similar general mechanistic scheme is proposed for the photolysis of this compound, suggesting that both singlet and triplet excited states are involved in its photochemical transformations. researchgate.net The singlet state primarily leads to heterolytic cleavage, forming a carbocation and a bromide ion, while the triplet state favors homolytic cleavage, generating a benzyl radical and a bromine atom.

Relevance to Photochemical Deprotection Mechanisms of Related Systems

The 3,5-dimethoxybenzyl group is utilized as a photosensitive N-protecting group, often in the form of a 3,5-dimethoxybenzyloxycarbonyl group. acs.orgacs.org The efficiency of photochemical deprotection is a key aspect of its utility. The photolysis of 3,5-dimethoxybenzyl esters and ethers serves as a model for understanding the deprotection mechanisms of more complex molecules. harvard.eduorganic-chemistry.org These derivatives are known to be highly reactive under UV irradiation, making them suitable for applications where controlled release of a substrate is required. harvard.edu For instance, 3,5-dimethoxybenzyl esters are inert at wavelengths of 350 nm and above but are readily cleaved at 254 nm. harvard.edu This wavelength-dependent reactivity allows for orthogonal photolysis when used in conjunction with other photolabile protecting groups that are sensitive to longer wavelengths. harvard.edu

Electrophilic Aromatic Substitution Reactions (if applicable to its derivatives as products)

While this compound itself is a reagent, the 3,5-dimethoxybenzyl moiety in its reaction products can undergo electrophilic aromatic substitution. The two methoxy groups are strong activating groups and are ortho, para-directors. wikipedia.orgmasterorganicchemistry.com In the case of a 3,5-disubstituted ring, the positions ortho and para to one methoxy group are also ortho and meta to the other. Specifically, the C2, C4, and C6 positions are activated.

C4 (para to the benzyl group): This position is activated by both methoxy groups through resonance and is sterically accessible.

C2 and C6 (ortho to the benzyl group): These positions are also activated by both methoxy groups.

Due to the combined activating effect of the two methoxy groups, electrophilic substitution on a 3,5-dimethoxybenzyl derivative is expected to be rapid. The incoming electrophile will preferentially substitute at the C2, C4, or C6 positions. libretexts.orgmsu.edu The exact regioselectivity can be influenced by the nature of the electrophile and the steric hindrance of the existing benzylic substituent.

Radical Reactions and Oligomerization Pathways (e.g., involvement of radical cations)

The formation of radical cations from methoxylated benzenes, such as anisole (B1667542) and dimethoxybenzenes, has been studied using techniques like pulse radiolysis. iaea.org These radical cations can be generated by reaction with hydroxyl radicals in aqueous solution. iaea.orgdtu.dk The OH radical adds to the aromatic ring, and subsequent acid-catalyzed elimination of water can lead to the formation of a radical cation. dtu.dk

For this compound, the formation of a radical cation could initiate radical reactions. The radical cation can undergo various reactions, including nucleophilic attack or deprotonation. The presence of the benzylic bromide also allows for the possibility of homolytic cleavage of the C-Br bond upon excitation, generating a 3,5-dimethoxybenzyl radical. These radical species can potentially lead to the formation of dimers and oligomers. For example, the dimerization of benzyl radicals to form bibenzyl is a known photochemical process. researchgate.net

Reactivity in the Synthesis of Quaternary Salts (e.g., Benzimidazolium Salts)

This compound is an effective alkylating agent for the synthesis of quaternary ammonium (B1175870) salts due to the lability of the benzylic bromide. The electron-donating methoxy groups increase the electron density of the aromatic ring, which can stabilize a partial positive charge on the benzylic carbon in the transition state of an SN2 reaction, or a full positive charge in an SN1 reaction, thus increasing its reactivity towards nucleophiles. researchgate.net

It readily reacts with tertiary amines and N-heterocycles, such as substituted pyridines and benzimidazoles, to form the corresponding quaternary salts. researchgate.netvjs.ac.vn The synthesis of benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), often involves the N-alkylation of a benzimidazole (B57391) derivative with an alkyl halide like this compound. researchgate.netnih.govresearchgate.net These reactions are typically carried out in a polar aprotic solvent. srce.hr The resulting benzimidazolium salts are stable crystalline solids. nih.gov

General Reaction for Quaternary Salt Formation

R3N + 3,5-(CH3O)2C6H3CH2Br → [3,5-(CH3O)2C6H3CH2NR3]+Br-

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 3,5-Dimethoxybenzyl bromide is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the benzylic methylene (B1212753) protons. Due to the symmetrical substitution on the aromatic ring, the two protons at the C2 and C6 positions are chemically equivalent, as are the two methoxy groups. The proton at the C4 position is unique.

The benzylic protons (-CH₂Br) typically appear as a sharp singlet. The methoxy group protons (-OCH₃) also produce a singlet, integrating to six protons. The aromatic protons show characteristic splitting patterns and chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing bromomethyl group.

Interactive Table: Predicted NMR Data for this compound in CDCl₃

| Atom Type | ¹H NMR | ¹³C NMR |

| δ (ppm) | Multiplicity | |

| -CH₂Br | ~4.45 | Singlet |

| -OCH₃ | ~3.80 | Singlet |

| Ar-H (C2, C6) | ~6.55 | Doublet |

| Ar-H (C4) | ~6.40 | Triplet |

| Ar-C (C1) | - | - |

| Ar-C (C3, C5) | - | - |

Note: The data in the table is predicted and based on typical values for analogous compounds. Actual experimental values may vary.

While this compound is an achiral molecule without stereocenters, advanced NMR techniques could be employed to study its conformational preferences, particularly the rotation around the Ar-CH₂Br bond. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to determine the preferred spatial arrangement of the bromomethyl group relative to the aromatic ring.

For more complex derivatives of this compound that may contain stereocenters, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals and for determining stereochemistry. Although specific conformational or stereochemical studies on this compound are not prominent in the literature, the application of these techniques is a standard approach in the structural elucidation of substituted benzyl (B1604629) compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, thereby revealing its molecular weight and elemental composition.

The mass spectrum of this compound exhibits a characteristic molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion (M⁺) will appear as two peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 230 and 232).

The most common fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond. blogspot.comucla.edu This results in the loss of a bromine radical and the formation of a relatively stable 3,5-dimethoxybenzyl cation. This fragment is often the base peak in the spectrum. chegg.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with very high precision (typically to four or more decimal places). This accuracy enables the unambiguous determination of the elemental formula of the parent compound and any reaction products, confirming that the measured mass corresponds to the expected combination of atoms (C₉H₁₁BrO₂).

Interactive Table: Key Mass Spectrometry Fragments for this compound

| Fragment | Formula | m/z (for ⁷⁹Br) | Significance |

| Molecular Ion [M]⁺ | [C₉H₁₁⁷⁹BrO₂]⁺ | 230 | Confirms molecular weight. Appears as a doublet with the [M+2]⁺ peak at m/z 232. |

| [M-Br]⁺ | [C₉H₁₁O₂]⁺ | 151 | Loss of the bromine atom, often the base peak. Represents the stable 3,5-dimethoxybenzyl cation. blogspot.comchegg.com |

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, thereby elucidating the reaction mechanism. researchgate.net In studies involving this compound, specific atoms could be replaced with heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

For example, to investigate the mechanism of a nucleophilic substitution reaction, one could synthesize this compound with ¹³C at the benzylic position (Ar-¹³CH₂Br). By analyzing the reaction products with mass spectrometry or ¹³C NMR, the fate of this specific carbon atom can be tracked, confirming whether it remains at its original position or undergoes rearrangement. Similarly, studies on enzymatic reactions involving related structures like benzyl alcohol have used deuterium and ¹⁴C labeling to probe kinetic isotope effects and stereospecificity. nih.govresearchgate.net While specific isotopic labeling studies involving this compound are not widely reported, this methodology remains a crucial tool for detailed mechanistic investigations in organic chemistry.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the compound.

The FTIR spectrum of this compound would display several characteristic absorption bands. These include:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Medium to strong bands from the methoxy and benzylic methylene groups appear in the 3000-2850 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: One or more bands of variable intensity are found in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring. vscht.cz

C-O Stretching (Ether): Strong, characteristic bands corresponding to the aryl-alkyl ether linkages are expected in the 1250-1000 cm⁻¹ region. nih.gov

C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 700 and 500 cm⁻¹, corresponds to the carbon-bromine bond vibration.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -OCH₃ | 3000 - 2850 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Variable |

| C-O Stretch (Ether) | Ar-O-CH₃ | 1250 - 1000 | Strong |

| C-Br Stretch | -CH₂Br | 700 - 500 | Medium-Strong |

Note: The data in the table is based on general characteristic absorption regions for the specified functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of substituted benzyl bromides are influenced by the nature and position of substituents on the aromatic ring. While comprehensive characterization for various isomers of dimethoxybenzyl bromide has been undertaken, specific Ultraviolet-Visible (UV-Vis) absorption maxima for this compound are not extensively detailed in published literature. For comparison, the isomeric compound 2,6-Dimethoxybenzyl bromide has been shown to exhibit a UV spectrum with a series of three shoulders at 291 nm, 278 nm, and 246 nm, with progressively increasing intensity mdpi.com. However, without direct experimental data for the 3,5-isomer, a precise description of its electronic transitions remains unconfirmed.

X-ray Crystallography and Solid-State Analysis

The three-dimensional arrangement of atoms and molecules in the solid state provides definitive insights into the structure and bonding of a compound. For this compound, X-ray crystallography has been an indispensable tool for elucidating its precise molecular conformation and understanding the forces that govern its crystal packing.

Single crystal X-ray diffraction offers an unambiguous determination of a molecule's structure. Analysis of a colorless, prismatic single crystal of this compound confirmed its structure and provided precise crystallographic parameters. The compound crystallizes in the monoclinic system. scbt.comfishersci.com Key data from the single-crystal X-ray diffraction analysis are summarized in the table below. scbt.comfishersci.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO₂ |

| Crystal System | Monoclinic |

| 'a' axis (Å) | 8.4054(10) |

| 'b' axis (Å) | 4.4245(6) |

| 'c' axis (Å) | 25.016(3) |

| Volume (ų) | 928.9(2) |

| Molecules per unit cell (Z) | 4 |

While single-crystal analysis is the gold standard, powder X-ray diffraction (PXRD) is a powerful technique for materials characterization, especially when large single crystals are unavailable. The structure of this compound has also been successfully determined from laboratory powder X-ray diffraction data. sigmaaldrich.com The process involved indexing the powder pattern, which led to the identification of a monoclinic unit cell, followed by structure solution using a direct-space Genetic Algorithm technique and subsequent Rietveld refinement. sigmaaldrich.comsigmaaldrich.com

The analysis of systematic absences in the diffraction pattern assigned the space group as P2₁/c, with four molecules in the unit cell (Z=4), indicating one molecule in the asymmetric unit. chemicalbook.com The unit cell parameters derived from PXRD are in close agreement with those from single-crystal data, confirming the crystalline phase. scbt.comfishersci.comsigmaaldrich.comchemicalbook.com

| Parameter | Value (from PXRD) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| 'a' axis (Å) | 8.45 |

| 'b' axis (Å) | 4.51 |

| 'c' axis (Å) | 25.28 |

| β (°) | 93.73 |

| Volume (ų) | 962.77 |

The packing of molecules within a crystal is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. For this compound, this analysis reveals that C-H···O hydrogen bonding plays a dominant role in the crystal packing. scbt.com The oxygen atoms of the methoxy groups act as significant donors and acceptors in these interactions, which are visualized as sharp red spots on the Hirshfeld surface map. scbt.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to analyze the electronic structure and reactivity of compounds. scielo.br DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and vibrational frequencies.

The optimization of the ground state geometry of 3,5-Dimethoxybenzyl bromide seeks to find the lowest energy arrangement of its atoms. This process is typically performed iteratively until the forces on the atoms are minimized. utwente.nl For this compound, also known as 1-(bromomethyl)-3,5-dimethoxybenzene, the optimized geometry reveals key structural parameters. scielo.br

Experimental characterization through single-crystal X-ray diffraction has provided precise measurements of the molecule's structure, which serves as a benchmark for computational results. scielo.br In its crystalline state, the aromatic ring is nearly coplanar with several of its substituent atoms. scielo.br DFT calculations can reproduce these experimental geometries with high accuracy, depending on the chosen functional and basis set. researchgate.netgoogle.com

Key geometric parameters for 1-(bromomethyl)-3,5-dimethoxybenzene have been determined, as shown in the table below. scielo.br

| Parameter | Atoms Involved | Value |

| Bond Length | C1-C2 | 1.49 Å |

| Bond Angle | C6-O2-C9 | 117.83° |

DFT is also used to analyze the electronic configuration, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.br The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. scielo.br

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. utwente.nl

A basis set is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational cost. wavefun.com

STO-3G (Slater-Type Orbital - 3 Gaussian functions) : This is a minimal basis set where each atomic orbital is represented by a combination of three Gaussian functions. uni-rostock.degaussian.comesqc.org It is computationally efficient but generally provides the lowest accuracy. wavefun.com DFT calculations on this compound have been performed using the STO-3G basis set to analyze its electronic properties. scielo.br

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) : These are split-valence basis sets that offer more flexibility and accuracy by using multiple functions for valence orbitals. wavefun.comresearchgate.net The addition of polarization () and diffuse (+) functions further improves the description of chemical bonds and anions, respectively. wavefun.com The B3LYP/6-31G(*) combination is commonly used for optimizing geometries and calculating vibrational spectra of halogenated aromatic compounds. researchgate.net

An exchange-correlation functional (e.g., B3LYP) is an approximation used within DFT to account for the complex effects of electron exchange and correlation.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. It is widely used for its balance of accuracy and computational efficiency in predicting molecular properties for a vast range of organic compounds. researchgate.netresearchgate.net

The selection of a suitable combination of functional and basis set is crucial for obtaining reliable theoretical predictions that align with experimental data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing insights into conformational dynamics and reaction processes that are often inaccessible by experiment alone. fraserlab.com

MD simulations can be used to explore the conformational landscape of this compound in different environments. nih.gov By simulating the molecule in a solvent box (e.g., benzene (B151609) or chloroform) or a crystal lattice, researchers can observe how its structure fluctuates and which conformations are most stable. nih.gov

The analysis of the simulation trajectory can reveal:

Dominant conformations : Clustering analysis can identify the most populated conformational states of the molecule. nih.gov

Dihedral angle distributions : Tracking the rotation around key bonds, such as the C-C bond connecting the benzyl (B1604629) group to the ring, provides information on rotational barriers and preferred orientations of the substituents.

Solvent effects : Simulations can show how interactions with solvent molecules influence the conformational preferences of the solute.

For flexible molecules, MD simulations are a powerful tool for understanding the dynamic equilibrium between different conformers in solution. nih.gov

Computational methods can be employed to map the potential energy surface of a chemical reaction, identifying the minimum energy path from reactants to products. youtube.com This involves locating the transition state, which is the highest energy point along this pathway and represents the kinetic barrier to the reaction. youtube.com

For this compound, this approach could be used to study:

Synthesis Reactions : Investigating the mechanism of its formation from 3,5-dimethoxybenzyl alcohol and a brominating agent like phosphorus tribromide. scielo.br

Decomposition Pathways : Understanding the mechanism of its degradation, which could involve the loss of the bromide ion to form a stabilized carbocation. mdpi.com

Nucleophilic Substitution Reactions : Modeling its reaction with various nucleophiles to predict reaction rates and product distributions.

Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path and locate the transition state geometry between a known reactant and product. youtube.comfaccts.de

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. mdpi.comscispace.com This method is crucial in drug discovery and for understanding biological interactions.

Molecular docking studies can be applied to this compound to explore its potential as an inhibitor or ligand for various biological targets. For instance, its role as a potential tyrosinase inhibitor has been investigated using molecular modelling techniques. scielo.br

The process typically involves:

Preparation of Receptor and Ligand : Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand (this compound). scispace.com

Docking Simulation : Using a docking program to sample a wide range of possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis : Evaluating the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The pose with the best score is predicted as the most likely binding mode.

Analysis of the docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the molecule's biological activity and guiding the design of more potent derivatives. nih.govresearchgate.net

Prediction of Ligand-Protein Binding Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the case of 1-(bromomethyl)-3,5-dimethoxybenzene, the formal name for this compound, molecular docking studies have been employed to understand its interaction within the active sites of enzymes like tyrosinase and ribonucleotide reductase. These studies are crucial in elucidating the potential binding modes and identifying key interactions that could lead to enzyme inhibition. The aromatic ring of the compound is nearly coplanar with several of its constituent atoms, a structural feature that influences its docking behavior.

Assessment of Potential Inhibitory Mechanisms (e.g., Tyrosinase and Ribonucleotide Reductase)

Computational studies are instrumental in assessing the mechanisms by which compounds like this compound may inhibit enzyme activity.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating skin pigmentation disorders. Molecular docking studies of 1-(bromomethyl)-3,5-dimethoxybenzene within the active site of tyrosinase help to identify potential inhibitory actions. By analyzing the binding interactions, researchers can hypothesize how the compound might block the substrate from accessing the active site or interfere with the catalytic mechanism of the enzyme. Computational approaches have significantly advanced the understanding of tyrosinase function and inhibition, aiding in the development of more effective inhibitors.

Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair, making it a significant target in cancer therapy. Computational methods, including quantum chemical calculations, are increasingly used to understand the action and inhibition mechanisms of RNR. Molecular docking of 1-(bromomethyl)-3,5-dimethoxybenzene into the RNR active site can reveal potential binding modes that could disrupt its function. The goal of such studies is to rationally design more specific and effective RNR inhibitors. The combination of a tyrosinase inhibitor with an RNR inhibitor could enhance therapeutic efficacy, and molecular docking targeting both enzymes can help identify dual-activity drug candidates.

Table 1: Molecular Docking Parameters for 1-(bromomethyl)-3,5-dimethoxybenzene

| Parameter | Value | Reference |

|---|---|---|

| Software Used | Gaussian 09W, Gauss View 6.0 | researchgate.net |

| Basis Set | STO-3G | researchgate.net |

| Target Enzymes | Tyrosinase, Ribonucleotide Reductase | researchgate.net |

| Computational Method | Density Functional Theory (DFT) | researchgate.net |

Analysis of Excited-State Properties and Photochemical Mechanisms

The photochemical behavior of molecules related to this compound has been investigated using computational and spectroscopic methods. For instance, studies on 3',5'-dimethoxybenzoin, a related compound, have elucidated its photochemical α-cleavage (Norrish Type I reaction) mechanism.

Upon photoexcitation, these molecules can transition to an excited state. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are used to understand the properties of these excited states. It has been found that the photo-induced cleavage of 3',5'-dimethoxybenzoin occurs from the nπ* triplet state following a rapid intersystem crossing (ISC) process. The presence of two methoxy (B1213986) groups can stabilize the resulting radical, leading to a higher quantum yield of photodissociation compared to unsubstituted benzoin. These studies combine femtosecond and nanosecond transient absorption spectroscopy with DFT/TD-DFT calculations to track the dynamics of the transient species involved.

Table 2: Photochemical Properties of a Related Compound (3',5'-dimethoxybenzoin)

| Property | Value | Method |

|---|---|---|

| Photo-cleavage Quantum Yield | 0.54 | Experimental |

| Intersystem Crossing (ISC) Time | 7.6 ps | Experimental/Computational |

| Reaction Type | α-cleavage (Norrish Type I) | Experimental/Computational |

| Excited State Involved | nπ* triplet state | Computational |

Quantitative Structure-Activity Relationship (QSAR) Modeling (relevant for derived bioactive compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug discovery.

For bioactive compounds derived from structures related to this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models correlate the 3D structural features of molecules (such as steric, electrostatic, and hydrophobic fields) with their inhibitory potency.

For example, in the context of tyrosinase inhibitors, QSAR studies have been conducted on derivatives of benzaldehyde, benzoic acid, and cinnamic acid. These studies have yielded robust and predictive 3D-QSAR models. The results indicate that hydrophobic, steric, and hydrogen bond acceptor properties are significant contributors to the biological activity of these compounds. Similarly, for ribonucleotide reductase inhibitors, QSAR models have been developed using quantum chemical descriptors for derivatives of 1-formylisoquinoline thiosemicarbazone and 2-formylpyridine thiosemicarbazone. These models help in predicting the inhibitory activity and guiding the design of more potent inhibitors. A QSAR model has also been developed for 3,5-dimethoxy-N-vinylbenzenamine derivatives to predict their cytotoxicity.

The general workflow for a 3D-QSAR study involves:

Building and aligning a dataset of molecules with known activities.

Calculating molecular fields (descriptors) around the aligned molecules.

Using statistical methods like Partial Least Squares (PLS) to derive a correlation between the descriptors and the biological activity.

Validating the model to ensure its predictive power.

The insights gained from QSAR models, often combined with molecular docking, provide a rational basis for the design of novel and more effective bioactive compounds derived from the 3,5-dimethoxybenzyl scaffold.

Applications in Advanced Chemical Synthesis and Chemical Biology

Synthesis of Resveratrol (B1683913) Analogues and Stilbenoids

A primary application of 3,5-dimethoxybenzyl bromide is in the multi-step synthesis of resveratrol (3,5,4'-trihydroxystilbene) and its analogues, which are stilbenoid compounds known for their potential health benefits. chemrxiv.org The synthesis often employs olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form the characteristic stilbene (B7821643) double bond.

In a common synthetic route, this compound is first converted into a more reactive intermediate, such as a phosphonium (B103445) salt or a phosphonate (B1237965) ester. For instance, it can be reacted with triphenylphosphine (B44618) to yield (3,5-dimethoxybenzyl)triphenylphosphonium bromide or with triethyl phosphite (B83602) in a Michaelis–Arbuzov reaction to form diethyl (3,5-dimethoxybenzyl)phosphonate. sigmaaldrich.comnih.govsigmaaldrich.com This intermediate is then reacted with a substituted benzaldehyde, such as 4-methoxybenzaldehyde, in the presence of a base to yield a trimethoxylated stilbene derivative. sigmaaldrich.com Subsequent demethylation of the methoxy (B1213986) groups yields resveratrol or other polyhydroxylated stilbenoids. sigmaaldrich.com This synthetic strategy allows for the creation of a wide array of resveratrol analogues with modified substitution patterns, which are instrumental in structure-activity relationship studies for applications like cancer chemoprevention and aromatase inhibition. chemrxiv.org

Formation of 3,5-Dimethoxyphenylacetic Acid and Related Carboxylic Acid Derivatives

This compound serves as a precursor for the synthesis of 3,5-dimethoxyphenylacetic acid and its derivatives. tcichemicals.com This transformation is typically achieved through a two-step process. The first step involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion (e.g., from sodium or potassium cyanide) to form 3,5-dimethoxybenzyl cyanide (also known as 2-(3,5-dimethoxyphenyl)acetonitrile). In the second step, the nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid. This acid is a valuable intermediate in the synthesis of various pharmaceuticals and natural products, including isocoumarins. tcichemicals.com

Preparation of Pentene Derivatives

The compound is also utilized in the synthesis of specific pentene derivatives. One documented example is the preparation of 1-(3,5-dimethoxyphenyl)-4-pentene. tcichemicals.com The synthesis of this compound can be achieved through a Grignard reaction. First, this compound is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 3,5-dimethoxybenzylmagnesium bromide. This organometallic intermediate is then reacted with an appropriate electrophile, such as a 4-halobutene (e.g., 4-bromo-1-butene), to form the carbon-carbon bond, resulting in the final pentene product.

Construction of Dendritic Materials as Building Blocks

The 3,5-dimethoxybenzyl moiety is a recognized structural unit used in the construction of dendritic materials, which are highly branched, tree-like macromolecules. sigmaaldrich.comresearchgate.net Dendrimers are synthesized in a stepwise, generational growth, and building blocks like 3,5-dihydroxybenzyl alcohol (often derived from related precursors) are common in convergent synthesis approaches where branches (dendrons) are built from the outside-in before being attached to a central core. researchgate.net While direct use of this compound itself is less detailed, its structural framework is integral to these ABx-type monomers that enable the controlled, branched architecture of polyaryl ether and other dendrimer classes. mdpi.com The symmetrical substitution pattern is ideal for creating repeating, branched units essential for dendritic structures.

Development of N-Heterocyclic Carbene (NHC) Precursors and Metal Complexes

In the field of organometallic chemistry, this compound is a key reagent for synthesizing precursors to N-Heterocyclic Carbenes (NHCs), which are important ligands for transition metal catalysts. sigmaaldrich.com The synthesis involves the N-alkylation of a heterocyclic compound, such as 5,6-dimethylbenzimidazole, with this compound. sigmaaldrich.com This reaction typically proceeds in the presence of a base like potassium hydroxide (B78521), resulting in the formation of a 1-(3,5-dimethoxybenzyl)-substituted benzimidazole (B57391). Subsequent quaternization of the remaining nitrogen atom with another alkyl halide yields a 1,3-disubstituted benzimidazolium salt. sigmaaldrich.com These imidazolium (B1220033) or benzimidazolium salts are the direct, stable precursors to the corresponding NHCs.

The benzimidazolium salts derived from this compound can be readily converted into NHC-metal complexes. A common method for synthesizing NHC silver(I) complexes involves the deprotonation of the benzimidazolium precursor using a mild base, such as silver(I) oxide (Ag₂O). sigmaaldrich.commdpi.com This reaction directly yields the NHC silver complex, which is often stable in air and light. sigmaaldrich.com These complexes are characterized using various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry, to confirm their structure and purity. sigmaaldrich.com

NHC silver complexes, including those derived from this compound, have been evaluated for their potential as antimicrobial agents. sigmaaldrich.com Research has shown that these complexes exhibit antibacterial activity against various pathogenic strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. researchgate.netsigmaaldrich.com

Studies consistently show that the coordination of the NHC ligand to a silver(I) ion significantly enhances the antibacterial activity compared to the parent benzimidazolium salt precursor. sigmaaldrich.com The silver complexes generally demonstrate greater efficacy against Gram-positive bacteria. researchgate.netsigmaaldrich.com The antibacterial effectiveness is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Interactive Data Table: Antibacterial Activity of a 3,5-Dimethoxybenzyl-Derived NHC Silver Complex

The following table presents representative Minimum Inhibitory Concentration (MIC) values, illustrating the enhanced antibacterial effect of an NHC-silver complex compared to its precursor salt against selected bacterial strains.

| Compound Type | Target Organism | Strain Type | MIC (µg/mL) |

| Benzimidazolium Salt (Precursor) | Staphylococcus aureus | Gram-positive | >100 |

| NHC-Silver Complex | Staphylococcus aureus | Gram-positive | 12.5 |

| Benzimidazolium Salt (Precursor) | Bacillus cereus | Gram-positive | 50 |

| NHC-Silver Complex | Bacillus cereus | Gram-positive | 6.25 |

| Benzimidazolium Salt (Precursor) | Escherichia coli | Gram-negative | >100 |

| NHC-Silver Complex | Escherichia coli | Gram-negative | 25 |

| Benzimidazolium Salt (Precursor) | Enterobacter cloacae | Gram-negative | >100 |

| NHC-Silver Complex | Enterobacter cloacae | Gram-negative | 50 |

Data are representative based on findings reported in the literature sigmaaldrich.com. Exact MIC values can vary based on specific compound structure and experimental conditions.

Synthesis of 5-Substituted Resorcinols via Organolithium Intermediates

The 3,5-dimethoxybenzyl moiety is a crucial precursor for the generation of 5-substituted resorcinols, a class of compounds with significant biological and pharmacological relevance. A key synthetic strategy involves the formation of a 3,5-dimethoxybenzyllithium intermediate, which can then react with a diverse range of electrophiles. This organolithium compound serves as a potent nucleophile, enabling the introduction of various substituents at the benzylic position.

The generation of 3,5-dimethoxybenzyllithium can be achieved through the reductive lithiation of 3,5-dimethoxybenzyl ethers, such as 3,5-dimethoxybenzyl methyl ether or 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether, using lithium metal in the presence of a catalytic amount of an electron carrier like naphthalene (B1677914). nih.govresearchgate.net This method produces a stable solution of the organolithium reagent, which can be stored and used as needed. researchgate.net

Once formed, the 3,5-dimethoxybenzyllithium is reacted with various electrophiles to yield a range of substituted products. Subsequent demethylation of the resulting compounds affords the desired 5-substituted resorcinols. This approach provides a versatile route to molecules such as olivetol (B132274), grevillol, and dihydropinosilvine. nih.gov The reaction of this organolithium intermediate with different electrophiles proceeds efficiently, providing a practical method for synthesizing these important bioactive molecules. researchgate.net

| Electrophile | Product after Reaction with 3,5-dimethoxybenzyllithium | Final 5-Substituted Resorcinol (after demethylation) | Reference |

|---|---|---|---|

| n-PrCHO (Butyraldehyde) | 1-(3,5-Dimethoxyphenyl)butan-2-ol | Olivetol (5-Propylresorcinol) | nih.gov |

| n-C₁₁H₂₃CHO (Dodecanal) | 1-(3,5-Dimethoxyphenyl)dodecan-2-ol | Grevillol (5-Undecylresorcinol) | nih.gov |

| PhCHO (Benzaldehyde) | 1-(3,5-Dimethoxyphenyl)-1-phenylethanol | Dihydropinosilvine (5-Benzylresorcinol) | nih.gov |

| t-BuCHO (Pivalaldehyde) | 1-(3,5-Dimethoxyphenyl)-2,2-dimethylpropan-1-ol | 5-(2,2-Dimethylpropyl)resorcinol | nih.gov |

| CH₃(CH₂)₄CHO (Hexanal) | 1-(3,5-Dimethoxyphenyl)heptan-2-ol | 5-Hexylresorcinol | nih.gov |

Incorporation into Biologically Active Scaffolds

The α-carboline (9H-pyrido[2,3-b]indole) scaffold is a promising framework in medicinal chemistry, with many of its derivatives exhibiting significant antitumor activity. nih.gov Research into the structure-activity relationships (SAR) of these compounds has revealed that the nature and position of substituents on the α-carboline core are critical for their cytotoxic effects. nih.gov

Specifically, the incorporation of a 3,5-dimethoxybenzyl group at the N-9 position of the α-carboline ring system has been identified as a key structural feature for potent cytotoxicity. nih.gov Studies comparing various substituted benzyl (B1604629) groups at this position have shown that the 3,5-dimethoxybenzyl moiety is superior to mono-methoxybenzyl, halogen-substituted benzyl, and unsubstituted benzyl groups for maintaining high potency. nih.gov The presence of the two methoxy groups at the 3- and 5-positions of the benzyl ring appears to be optimal for the desired biological activity. This makes this compound a valuable reagent for synthesizing these potent α-carboline derivatives through N-alkylation reactions.

The 3,5-dimethoxybenzyl structural unit is a recurring motif in the design and synthesis of novel anti-cancer agents beyond the α-carboline family. Its electronic and steric properties contribute favorably to the interaction of these molecules with various biological targets. The utility of this compound and related precursors lies in their ability to introduce this beneficial fragment into diverse heterocyclic and aromatic systems.

For instance, the dimethoxyphenyl arrangement is a feature of compounds designed to interact with crucial cellular components involved in cancer progression. While many studies focus on the related 3,4,5-trimethoxyphenyl moiety, which is known to interact with the colchicine (B1669291) binding site on tubulin, the 3,5-dimethoxy substitution pattern also plays a significant role in conferring cytotoxic properties. nih.govresearchgate.net The synthesis of various classes of compounds, including combretastatin (B1194345) analogues and other microtubule-targeting agents, often involves intermediates bearing methoxy-substituted phenyl rings. researchgate.net The incorporation of the 3,5-dimethoxybenzyl group into different molecular scaffolds is a strategic approach in the development of new therapeutic agents aimed at inhibiting cell proliferation and inducing apoptosis in cancer cells. nih.govnih.gov

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for 3,5-Dimethoxybenzyl Bromide Transformations

The transformation of this compound is a key area of research, with a focus on developing more efficient and sustainable catalytic systems. While classical methods have been established, the current trend is toward the use of advanced catalytic processes that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. Research in this area is geared towards designing novel phosphine (B1218219) ligands and palladium precatalysts that can effectively activate the C-Br bond of this compound for coupling with a wide range of partners. The development of catalysts that are air- and moisture-stable is also a significant goal to enhance the practicality of these transformations.

Beyond palladium, there is a growing interest in employing catalysts based on more earth-abundant and less toxic metals like copper, nickel, and iron. These alternative catalytic systems are being explored for transformations such as cross-coupling and amination reactions involving this compound, aiming to provide more cost-effective and environmentally friendly synthetic routes.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful metal-free alternative. Chiral organocatalysts are being investigated for the enantioselective functionalization of molecules derived from this compound, offering a direct route to valuable chiral compounds. Additionally, photoredox catalysis, which uses visible light to drive chemical reactions, is an emerging area with the potential to enable previously inaccessible transformations of this compound under exceptionally mild conditions.

Exploration of New Reaction Pathways for Enhanced Selectivity and Efficiency

A primary focus of current research is the discovery of new reaction pathways that can manipulate the reactivity of this compound with high levels of selectivity and efficiency. This includes achieving chemoselectivity, where a reagent reacts with one functional group in the presence of others, and regioselectivity, which controls the position of a chemical change in a molecule.

For instance, in the synthesis of complex molecules, it is often necessary to selectively modify one part of a molecule while leaving other sensitive groups intact. Researchers are developing methods that allow for the precise targeting of the benzylic bromide of this compound in the presence of other functionalities. This is crucial for multi-step syntheses where protecting group strategies can be minimized, leading to more efficient and atom-economical processes.

Furthermore, enhancing the efficiency of reactions involving this compound is being addressed through the design of cascade or tandem reactions. In these processes, multiple chemical transformations occur in a single pot, avoiding the need for isolation and purification of intermediates. This approach not only saves time and resources but also reduces waste, aligning with the principles of green chemistry. The development of such elegant and efficient reaction pathways is a testament to the ongoing innovation in synthetic organic chemistry.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, and this compound is being integrated into these modern manufacturing platforms. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput synthesis.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for reactions to be carried out in a controlled and reproducible manner. This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The small reactor volumes in flow systems mitigate safety risks and allow for the exploration of reaction conditions that would be challenging in large-scale batch reactors.

The integration of this compound into automated flow systems enables the rapid synthesis and screening of libraries of derivative compounds. By varying reaction parameters such as temperature, pressure, and reagent concentrations in an automated fashion, researchers can quickly identify optimal conditions for a desired transformation. This high-throughput approach is invaluable in drug discovery and materials science for the rapid identification of new molecules with desired properties. For example, the continuous flow synthesis of resveratrol (B1683913), a natural product for which this compound is a precursor, has been explored to improve production efficiency.

Advanced Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials and functional polymers. The presence of the reactive benzyl (B1604629) bromide handle allows for its incorporation into a variety of macromolecular architectures, while the dimethoxy-substituted aromatic ring can impart specific electronic and physical properties to the resulting materials.

One area of active research is the use of 3,5-Dimethoxybenzyl alcohol, a closely related derivative, as a starting material for the synthesis of dendrimers sigmaaldrich.com. Dendrimers are highly branched, tree-like macromolecules with a well-defined three-dimensional structure. The 3,5-dimethoxybenzyl unit can be used to construct the repeating branches of the dendrimer, and the terminal groups can be functionalized for specific applications, such as drug delivery, catalysis, and light-harvesting.

In polymer chemistry, monomers derived from 3,5-dimethoxyphenol (B141022) are being investigated for the preparation of new polymers with enhanced properties google.com. The incorporation of the dimethoxyphenyl moiety into the polymer backbone or as a pendant group can influence properties such as glass transition temperature, thermal stability, and solvent resistance google.com. Furthermore, the reactivity of the benzyl bromide group can be exploited for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications. For instance, polymers containing the 3,4,5-trimethoxyphenyl group, structurally similar to the 3,5-dimethoxyphenyl moiety, have been shown to have potential in organic thermoelectrics nih.gov.

Computational Design of New this compound-Derived Functional Molecules

Computational chemistry and molecular modeling are playing an increasingly vital role in the design and discovery of new functional molecules derived from this compound. These in silico methods allow researchers to predict the properties and reactivity of molecules before they are synthesized in the laboratory, saving significant time and resources.

Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure and geometry of molecules. Recent studies have employed DFT calculations to investigate the ground state geometries and reactivity profiles of 1-(bromomethyl)-3,5-dimethoxybenzene scielo.br. Such studies provide valuable insights into the molecule's behavior in chemical reactions and can aid in the design of new synthetic pathways. Vibrational spectra of the related 3,5-dimethoxybenzyl alcohol have also been studied using DFT, providing a detailed understanding of its molecular structure nih.gov.

Molecular docking is another important computational technique, particularly in the field of drug discovery. It is used to predict the binding orientation of a molecule to a target protein. A comprehensive in silico investigation involving molecular docking, DFT analysis, and molecular dynamics simulations has been conducted on 1-(bromomethyl)-3,5-dimethoxybenzene to assess its potential as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase, suggesting its potential as a candidate for the synthesis of novel anti-cancer agents scielo.br. These computational approaches are instrumental in the rational design of new functional molecules with tailored biological activities or material properties. The synergy between computational prediction and experimental validation is accelerating the pace of discovery in this exciting area of research.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dimethoxybenzyl bromide (3,5-DMBB) in laboratory settings?

The most common method involves bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at −10°C in a sodium chloride ice bath. Purification is achieved via silica gel column chromatography followed by recrystallization from hexane. Characterization is performed using ¹H/¹³C NMR and mass spectrometry . Alternative routes include the Michaelis-Arbuzov reaction with triethyl phosphite to generate phosphonate intermediates for radiopharmaceutical synthesis .

Q. How can researchers validate the purity and structural integrity of synthesized 3,5-DMBB?

Key techniques include:

- Solution-state NMR : Confirms substitution patterns (e.g., methoxy groups at 3,5-positions) and bromide incorporation .

- Powder X-ray diffraction (PXRD) : Validates crystalline phase purity and detects polymorphic variations. Direct-space genetic algorithms and Rietveld refinement are used for structural analysis .

- Chromatography (HPLC/GC) : Quantifies purity (>96% GC-grade) and detects impurities .

Q. What structural distinctions exist between 3,5-DMBB and its trimethoxy analog (3,4,5-TMBB)?

Despite similar synthesis routes, the absence of a 4-methoxy group in 3,5-DMBB leads to distinct crystal packing and intermolecular interactions. PXRD reveals differences in unit cell parameters and hydrogen-bonding networks, impacting solubility and reactivity in dendritic material synthesis .

Advanced Research Questions

Q. How does 3,5-DMBB serve as a precursor in radiopharmaceutical chemistry?

It undergoes nucleophilic substitution with triethyl phosphite to form diethyl-(3,5-dimethoxybenzyl)phosphonate, a key intermediate for Wittig-Horner-Emmons reactions. This enables synthesis of fluorinated stilbene derivatives, which are demethylated to bioactive resveratrol analogs .

Q. What contradictions exist in structural data for 3,5-DMBB, and how are they resolved?

Early PXRD studies reported discrepancies in bond angles and torsional conformations compared to computational models. These are resolved via iterative Rietveld refinement, which optimizes structural parameters against experimental diffraction patterns .

Q. What computational methods are employed to analyze 3,5-DMBB derivatives' vibrational spectra?

Density functional theory (DFT) simulations predict Raman and FTIR vibrational frequencies for 3,5-DMBB and its alcohol precursor. Experimental spectra are cross-validated with computed modes to assign methoxy C-O stretching (~1250 cm⁻¹) and aromatic ring vibrations .

Q. How does solvent choice influence reaction outcomes in 3,5-DMBB-mediated coupling reactions?